Ethyl 2,3-butadienoate

Organocatalysis Spirocycle Synthesis Cycloaddition

Ethyl 2,3-butadienoate (CAS 14369-81-4) is a small-molecule α-allenic ester with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. Its core structure features a reactive allene (1,2-diene) conjugated to an ester group, classifying it as a key member of the 2,3-butadienoate family.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 14369-81-4
Cat. No. B078909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-butadienoate
CAS14369-81-4
Synonymsethyl 2,3-butadienoate
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C=C
InChIInChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3
InChIKeyGLSUOACRAMLJIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-Butadienoate (CAS 14369-81-4): Core Properties and Primary Reactivity as an α-Allenic Ester


Ethyl 2,3-butadienoate (CAS 14369-81-4) is a small-molecule α-allenic ester with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . Its core structure features a reactive allene (1,2-diene) conjugated to an ester group, classifying it as a key member of the 2,3-butadienoate family [1]. The compound is typically supplied as a liquid with a purity of >95.0% (GC), a density of 0.966 g/mL at 25°C, and a boiling point of 80 °C/60 mmHg . Its primary utility stems from its high reactivity as a Michael acceptor, enabling participation in a wide range of Lewis base-catalyzed cycloadditions and annulations to form complex carbo- and heterocycles .

Ethyl 2,3-Butadienoate Substitution Risk: Critical Reactivity Divergence Among 2,3-Butadienoates


Substituting Ethyl 2,3-butadienoate with a close structural analog, even one within the 2,3-butadienoate family, is not feasible due to the profound impact of seemingly minor structural changes on reaction outcomes. The fundamental reactivity pattern can switch from nucleophilic dipolar intermediates to electrophilic diene intermediates with a single substitution [1]. Furthermore, the choice of ester group directly controls the regio- and enantioselectivity in key cycloaddition reactions, with the ethyl ester showing distinct performance compared to bulkier tert-butyl or alternative propargylic esters [2]. The quantitative evidence provided in the following section demonstrates that these differences are not marginal but dictate the success, efficiency, and specific product architecture of a synthetic sequence, making this specific compound irreplaceable for targeted applications.

Quantitative Differentiation of Ethyl 2,3-Butadienoate from Key Structural Analogs


Regioselectivity in Spirocycle Synthesis: Ethyl vs. tert-Butyl 2,3-Butadienoate

In phosphine-catalyzed [3+2] cycloadditions with exo-methylenecycles, the ethyl ester (Ethyl 2,3-butadienoate) shows poor regioselectivity, providing a mixture of two spirocyclic isomers. This selectivity is dramatically improved by switching to the more sterically hindered tert-butyl ester [1].

Organocatalysis Spirocycle Synthesis Cycloaddition Regioselectivity

Electrophilicity and Reaction Pathway Divergence: 2,3-Butadienoates vs. Acetoxy Allenoates

Ethyl 2,3-butadienoate, like other 'normal' 2,3-butadienoates, reacts with phosphines or amines to generate nucleophilic, dipolar-type intermediates. This pathway is fundamentally different from that of acetoxy allenoates, which form electrophilic diene-phosphonium/ammonium intermediates due to the presence of a facile leaving group (OAc) [1].

Synthetic Methodology Reaction Mechanisms Zwitterion Chemistry Lewis Base Catalysis

Kinetic Reactivity of Ethyl Allenoate vs. Ethyl 2-Butynoate with Phosphines

A 2024 study measured the second-order rate constants (k2) for the addition of various phosphines to different Michael acceptors. The results showed that the reactivity of ethyl allenoate (Ethyl 2,3-butadienoate) is distinct from that of its alkyne analog, ethyl 2-butynoate. While the study focuses on the trends across different phosphines, it establishes that the allene and alkyne acceptors respond differently to changes in phosphine nucleophilicity [1].

Physical Organic Chemistry Kinetics Phosphine Catalysis Michael Addition

Validated Application Scenarios for Ethyl 2,3-Butadienoate Based on Differentiated Evidence


Synthesis of Dihydropyran Scaffolds via Asymmetric [4+2] Cycloaddition

This application is specifically validated for Ethyl 2,3-butadienoate. The compound has been shown to undergo a formal catalytic asymmetric [4+2] addition with acyclic enones, providing dihydropyrans in excellent yields and enantioselectivity under solvent-free conditions at room temperature [1]. This specific reactivity profile, which yields high-value chiral heterocycles, is a key differentiator from non-allenic esters or allenoates with different ester groups that may not participate in or control the stereochemistry of this transformation as effectively [1].

Synthesis of Tetrahydropyrazolo-Diazocinones via [3+2+3] Annulation

Ethyl 2,3-butadienoate exhibits a unique reactivity in phosphine catalysis where two molecules of the compound can participate in a single annulation event. A zwitterionic intermediate formed from a phosphine and two molecules of Ethyl 2,3-butadienoate acts as a 1,5-dipole in annulations with azomethine imines, leading to the formation of eight-membered tetrahydropyrazolo-diazocinone products [1]. This multi-molecule incorporation pathway is structure-dependent and highlights a specific application where this exact allenoate is required to achieve the desired reaction outcome and product architecture.

Leveraging Dipolar Intermediate Reactivity for Heterocycle Synthesis

Based on its class-level behavior, Ethyl 2,3-butadienoate is the appropriate reagent for any synthetic sequence that requires the generation of a nucleophilic, dipolar-type intermediate from an allenoate upon addition of a Lewis base like a phosphine or amine [1]. This pathway is the cornerstone of many [3+2], [4+2], and other cycloadditions to form five- and six-membered heterocycles. Users seeking this specific mode of reactivity should select Ethyl 2,3-butadienoate and avoid acetoxy allenoates, which follow a divergent electrophilic pathway, thereby preventing undesired side-reactions or total synthetic failure.

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